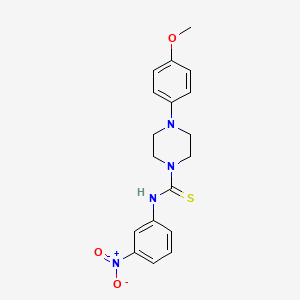

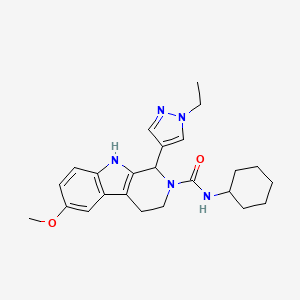

![molecular formula C16H21N5O2 B4573848 8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4573848.png)

8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Vue d'ensemble

Description

The compound “8-allyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” belongs to the class of imidazo[2,1-f]purines. Imidazo[2,1-f]purines are a type of tricyclic compounds that have been the focus of attention for chemists due to their wide array of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles, have been synthesized using microwave (MW) activation with appropriate bromo ketones as materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[2,1-f]purine core, which is a tricyclic structure. The compound also has various substituents at different positions, including an allyl group at the 8-position, an isobutyl group at the 3-position, and two methyl groups at the 1 and 7 positions .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on synthesizing derivatives of imidazo[2,1-f]purine-2,4-dione, finding that they act as potent 5-HT(1A) receptor ligands. Preclinical studies suggested potential anxiolytic and antidepressant activities, making these compounds worthy of future research in this area.

Structure-Activity Relationships and Molecular Studies

Another study by Zagórska et al. (2015) synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors. This study identified compounds with potential antidepressant and anxiolytic activities, highlighting the significance of substitutions at specific positions for receptor affinity and selectivity.

Receptor Affinity and Phosphodiesterases Activity

In a study by Zagórska et al. (2016), derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their receptor and enzyme activity. One particular compound was noted as a promising structure for further modification and detailed mechanistic study, particularly for hybrid ligands.

Mesoionic Purinone Analogs and Antiviral Activity

Research by Kim et al. (1978) involved the synthesis of imidazo[1,2-a]-s-triazine nucleosides and nucleotides, which are analogues of purine. These compounds were tested for their antiviral activity, showing moderate effectiveness against certain viruses at non-toxic dosage levels.

Purine Alkaloids and Cytotoxicity

Qi et al. (2008) isolated new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, which showed weak cytotoxicity towards human cancer cell lines, as noted in their study here.

Synthesis and Biological Evaluation as Potential Antidepressant Agents

A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for their potential as antidepressant agents. This study also included molecular modeling to understand the significance of these compounds for antidepressant and/or anxiolytic applications.

Anticancer Activity of Dirhenium(III) Complex Compounds with Imidazole

Research by Velychko et al. (2019) explored the synthesis of dirhenium(III) complex compounds with imidazole, which are significant for their potential in anticancer treatments.

Orientations Futures

Propriétés

IUPAC Name |

4,7-dimethyl-2-(2-methylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-6-7-19-11(4)9-20-12-13(17-15(19)20)18(5)16(23)21(14(12)22)8-10(2)3/h6,9-10H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMDRCTHTYPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B4573777.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4573779.png)

![1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B4573786.png)

![6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4573795.png)

![1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4573806.png)

![methyl 4-(aminocarbonyl)-3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B4573810.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4573842.png)

![N-(2-butyl-2H-tetrazol-5-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4573844.png)

![2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4573870.png)